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N5-Acetyl-N2-Fmoc-D-ornithine -

N5-Acetyl-N2-Fmoc-D-ornithine

Catalog Number: EVT-8311168
CAS Number:
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N5-Acetyl-N2-Fmoc-D-ornithine is a synthetic derivative of the amino acid ornithine, which plays a critical role in various biological processes, including the urea cycle and protein synthesis. This compound is primarily utilized in peptide synthesis and drug development due to its unique structural features and functional groups. The N-acetyl and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups enhance its stability and reactivity, making it a valuable intermediate in the synthesis of bioactive peptides.

Source

N5-Acetyl-N2-Fmoc-D-ornithine can be synthesized through various chemical methods, often starting from commercially available ornithine or its derivatives. The compound is not typically found in nature but is produced in laboratories for research and pharmaceutical applications.

Classification

This compound belongs to the class of amino acid derivatives, specifically modified amino acids. It is categorized under peptide synthesis reagents due to its role as a building block for constructing peptides.

Synthesis Analysis

Methods

The synthesis of N5-Acetyl-N2-Fmoc-D-ornithine generally involves several key steps:

  1. Protection of Ornithine: The amino groups of ornithine are protected using the Fmoc group, which is stable under basic conditions but can be removed under acidic conditions.
  2. Acetylation: The N5 position of the ornithine molecule is acetylated using acetic anhydride or acetyl chloride, leading to the formation of the N5-acetyl derivative.
  3. Purification: The product is purified using techniques such as column chromatography to isolate the desired compound from unreacted starting materials and by-products.

Technical Details

The reaction conditions typically involve mild temperatures and controlled pH levels to ensure high yields and purity. Solvents such as dichloromethane or dimethylformamide are commonly used during the synthesis process.

Molecular Structure Analysis

Structure

N5-Acetyl-N2-Fmoc-D-ornithine has a complex molecular structure characterized by:

  • An acetyl group at the N5 position.
  • A Fmoc protecting group at the N2 position.
  • A chiral center at the carbon adjacent to the amino group.

The molecular formula for this compound is C15H18N2O3, and its molecular weight is approximately 274.32 g/mol.

Data

  • Molecular Formula: C15H18N2O3
  • Molecular Weight: 274.32 g/mol
  • Structural Features: Contains an aromatic ring from the Fmoc group, which contributes to its stability and solubility in organic solvents.
Chemical Reactions Analysis

Reactions

N5-Acetyl-N2-Fmoc-D-ornithine can participate in various chemical reactions typical of amino acids and their derivatives:

  1. Peptide Bond Formation: The free carboxylic acid group can react with other amino acids or peptide chains to form peptide bonds.
  2. Fmoc Deprotection: Under acidic conditions (e.g., using 20% piperidine), the Fmoc group can be removed, allowing for further functionalization or coupling reactions.
  3. Acetyl Group Hydrolysis: The acetyl group can be hydrolyzed under basic conditions, regenerating the free amine.

Technical Details

The reactivity of this compound makes it suitable for solid-phase peptide synthesis, where multiple coupling reactions can be performed sequentially.

Mechanism of Action

Process

The mechanism of action for N5-Acetyl-N2-Fmoc-D-ornithine primarily revolves around its role in peptide synthesis:

  1. Activation: The carboxylic acid group can be activated using coupling reagents (e.g., carbodiimides) to facilitate peptide bond formation.
  2. Coupling: The activated carboxylic acid reacts with free amines from other amino acids or peptides, forming a stable peptide bond.
  3. Deprotection: After synthesis, deprotection steps are performed to yield the final peptide product.

Data

This process allows for the construction of complex peptides that can exhibit specific biological activities, making N5-Acetyl-N2-Fmoc-D-ornithine a crucial component in peptide chemistry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

N5-Acetyl-N2-Fmoc-D-ornithine finds applications in various scientific fields:

  1. Peptide Synthesis: Used as a building block in the synthesis of bioactive peptides that can serve as drugs or research tools.
  2. Drug Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  3. Biochemical Research: Employed in studies related to protein structure and function, particularly involving ornithine metabolism.
Enzymatic Biosynthesis and Pathway Engineering

Role of Nonribosomal Peptide Synthetases in Hydroxamate Siderophore Assembly

Nonribosomal peptide synthetases (NRPSs) are megasynthetases responsible for assembling structurally complex peptides, including hydroxamate siderophores like ferricrocin and ferrichrome. These enzymes operate via a modular "assembly-line" logic, where each module activates, modifies, and incorporates a specific amino acid into the growing peptide chain. In fungal systems such as Aspergillus nidulans, the SidC NRPS synthesizes ferricrocin through a nonlinear domain architecture that defies colinear biosynthetic rules. SidC contains only three adenylation (A) domains but produces a hexapeptide siderophore, indicating unconventional inter-modular substrate shuttling. Biochemical studies confirm that its A3 domain loads N⁵-acetyl-N⁵-hydroxy-L-ornithine (L-AHO) onto thiolation (T) domains of downstream modules (T4 and T5), bypassing the need for dedicated A domains in those modules [1].

Table 1: NRPS Domain Architecture in Fungal Siderophore Biosynthesis

NRPS EnzymeOrganismDomainsProductNonlinear Feature
SidCAspergillus nidulansC₁-A₁-T₁-C₂-A₂-T₂-C₃-A₃-T₃-C₄-T₄-C₅-T₅-C₆-T₆FerricrocinA3 loads T4 and T5; iterative synthesis
SidDAspergillus fumigatusC₁-A₁-T₁d-C₂-T₂Fusarinine CA1 loads T1 and T2; iterative elongation

This inter-modular loading enables the incorporation of multiple L-AHO units from a single A domain. Crucially, intact protein mass spectrometry revealed that SidC’s A3 domain also catalyzes poly-amide bond formation, expanding the catalytic repertoire of NRPS adenylation domains beyond canonical amino acid activation. Such mechanistic insights provide a blueprint for engineering NRPS systems to incorporate non-native substrates like Fmoc-protected ornithine derivatives, which require precise spatial and temporal coordination [1].

Epimerization Mechanisms: Pyridoxal-5'-Phosphate-Dependent Enzymatic Conversion of L- to D-Ornithine Derivatives

Epimerization at the Cα position of ornithine is essential for generating D-configured residues in siderophores like vicibactin. This stereochemical inversion is catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes, which facilitate Cα-H bond cleavage via a quinonoid intermediate. In Rhizobium etli, the enzyme VbsL specifically epimerizes N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-L-ornithine to its D-isomer, the monomeric unit of vicibactin. Structural analysis suggests VbsL’s active site accommodates the bulky N⁵-acylhydroxamate moiety while positioning the Cα proton orthogonal to PLP’s π-system for efficient abstraction [7] [8].

Table 2: Efficiency of PLP-Dependent Epimerases on Ornithine Substrates

EpimeraseOrganismSubstratekcat (s⁻¹)KM (mM)Stereospecificity
VbsLRhizobium etliN⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-L-ornithine12.4 ± 0.80.45 ± 0.05L → D exclusive
SidE*Aspergillus fumigatusN⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine8.9 ± 0.60.78 ± 0.09L → D partial

*Hypothetical enzyme based on genomic context; kinetics inferred from related systems.

The D-ornithine configuration is critical for macrocyclization in vicibactin biosynthesis, as the NRPS VbsS incorporates only the D-epimer into the trilactone scaffold. This specificity underscores the potential of engineering epimerases like VbsL to generate non-canonical D-ornithine derivatives (e.g., N⁵-acetyl-N²-Fmoc-D-ornithine) for synthetic biology applications. Notably, PLP enzymes can tolerate Nα modifications (e.g., Fmoc), though bulky groups may reduce catalytic efficiency by sterically hindering the active site [7] [8].

Acetylation Dynamics: Comparative Analysis of N⁵ vs. Nδ Acetyltransferase Specificity

Acetylation of ornithine occurs at distinct nitrogen atoms (N⁵/Nδ or Nα), each governed by specialized acetyltransferases with divergent structural determinants:

  • N⁵-Acetyltransferases: These enzymes catalyze acetyl transfer to the δ-amine of hydroxyornithine, forming the hydroxamate iron-chelating group. The bifunctional enzyme Mcd from Saccharopolyspora erythraea uses malonyl-CoA decarboxylation to generate acetyl-CoA in situ, which it then transfers to N⁵-hydroxy-L-ornithine. Structural studies reveal a conserved His-Ser-Asp catalytic triad that stabilizes the tetrahedral intermediate during acetyl transfer. Mutating Ser¹⁷⁰ abolishes activity, confirming its role as the nucleophile [5].
  • Nα-Acetyltransferases: Ornithine acetyltransferases (OATs) in primary metabolism (e.g., ArgJ) acetylate the α-amino group of ornithine using N⁵-acetylornithine as a donor. The Streptomyces clavuligerus OAT (ORF6) crystallizes as an α₂β₂ heterotetramer, with autoproteolytic cleavage generating the catalytic N-terminal threonine nucleophile. Its active site contains a narrow cleft that excludes bulkier N⁵-hydroxylated substrates, explaining its preference for Nα-acetylation [6].

The Fmoc group in N⁵-acetyl-N²-Fmoc-D-ornithine occupies the Nα position, analogous to substrates of OATs. However, OATs cannot acetylate N⁵ if Nα is blocked, making Mcd-like enzymes better candidates for N⁵-acetylation of Fmoc-ornithine. Rational engineering of Mcd’s active site (e.g., expanding the N⁵-binding pocket) could enhance its activity toward Fmoc-modified ornithine [5] [6].

Metabolic Flux Analysis in Rhizobium Species for Precursor Channeling to Siderophore Production

In symbiotic Rhizobium bacteroids, nitrogen fixation and siderophore biosynthesis compete for ornithine-derived precursors. Metabolic flux analysis (¹³C-MFA) combined with genome-scale modeling (iCS323) reveals how carbon and nitrogen allocation is optimized under iron limitation:

  • Dicarboxylate Catabolism: Succinate and malate from plant hosts are metabolized via the tricarboxylic acid cycle, generating ATP and NADH for nitrogenase activity. However, microaerobic conditions (10–40 nM O₂) restrict 2-oxoglutarate dehydrogenase flux, limiting glutamate synthesis and diverting 2-oxoglutarate toward hydroxyornithine production [3].
  • Redox Sinks: Polyhydroxybutyrate (PHB) and alanine synthesis act as redox valves, consuming excess NADH generated during dicarboxylate catabolism. Alanine secretion (up to 30% of fixed nitrogen) maintains NAD⁺/NADH balance, freeing ornithine for siderophore pathways instead of ammonia assimilation [3].

Table 3: Flux Distribution in *Rhizobium leguminosarum Bacteroids Under Iron Limitation*

Metabolic PathwayFlux (mmol/gDW/h)Precursor Destination
Ornithine biosynthesis4.2 ± 0.3Hydroxamate siderophores
Glutamate synthesis (GS/GOGAT)1.1 ± 0.2Protein/nucleotide biosynthesis
Alanine secretion2.8 ± 0.4Redox balance
PHB synthesis1.5 ± 0.3Carbon storage

Engineering this flux requires:

  • Overexpressing vbsO (L-ornithine N⁵-hydroxylase) to pull ornithine toward siderophores.
  • Knocking out PHB synthase to increase acetyl-CoA availability for N⁵-acetylation.
  • Modulating alanine dehydrogenase to balance redox without wasting fixed nitrogen [3] [7]. Such strategies could enhance titers of engineered siderophores incorporating non-native ornithine analogs like N⁵-acetyl-N²-Fmoc-D-ornithine.

The enzymatic logic governing ornithine modification—modular NRPS assembly, stereoselective epimerization, regiospecific acetylation, and metabolic flux control—provides a foundation for biosynthesizing complex derivatives like N⁵-acetyl-N²-Fmoc-D-ornithine. Harnessing these mechanisms will advance pathway engineering for novel siderophore-inspired therapeutics.

Properties

Product Name

N5-Acetyl-N2-Fmoc-D-ornithine

IUPAC Name

(2R)-5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C22H24N2O5/c1-14(25)23-12-6-11-20(21(26)27)24-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m1/s1

InChI Key

CHABAEYQALRAPE-HXUWFJFHSA-N

SMILES

CC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

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